TAAR1 Modulator Scaffold: A Non-Dopaminergic Therapeutic Entry Point Unique to the 6-Aminotetralin-2-ol Core
The unsubstituted 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol core is explicitly claimed as the foundational scaffold in Hoffmann-La Roche patent EP3174853B1 for TAAR modulators, with demonstrated affinity for TAAR1 [1]. This represents a mechanistically distinct target engagement profile compared to the classical dopaminergic activity of 5-hydroxy and 6,7-dihydroxy analogs. The patent discloses that compounds of formula I bearing this core exhibit 'good affinity to the trace amine associated receptors (TAARs), especially for TAAR1,' and are indicated for depression, anxiety disorders, bipolar disorder, ADHD, schizophrenia, Parkinson's disease, and metabolic disorders [1]. This TAAR1-directed therapeutic positioning is not shared by the 5-hydroxy or 6,7-dihydroxy positional isomers, which are primarily characterized as D2/D3 dopamine receptor agonists [2].
| Evidence Dimension | Primary pharmacological target pathway (receptor engagement) |
|---|---|
| Target Compound Data | TAAR1 agonist scaffold (EP3174853B1 claims); EC50 >10,000 nM at mouse TAAR5 (BindingDB BDBM50378363), consistent with TAAR1 selectivity over TAAR5 [1][3] |
| Comparator Or Baseline | 5-Hydroxy-2-aminotetralin (5-OH-AT): characterized as D2 dopamine receptor agonist with high affinity (comparable to traditional dopamine agonists in [³H]spiperone displacement) [4]; 6,7-ADTN: broad-spectrum DA receptor agonist with EC50 of 3.5 μM and 0.65 μM at rat striatal and nucleus accumbens D2 receptors, respectively [5] |
| Quantified Difference | Target pathway divergence: TAAR1 (6-aminotetralin-2-ol derivatives) versus D2/D3 dopaminergic (5-OH and 6,7-diOH analogs); TAAR5 activity >10 μM indicates functional selectivity against other TAAR subtypes [3] |
| Conditions | TAAR1: patent claims based on in vitro binding and functional assays (EP3174853B1); TAAR5: cAMP accumulation BRET assay in HEK293 cells expressing mouse TAAR5; 6,7-ADTN: D2 functional assay in rat striatal and nucleus accumbens homogenates [1][3][5] |
Why This Matters
For discovery programs targeting TAAR1-mediated pathways (depression, schizophrenia, metabolic disorders), the 6-aminotetralin-2-ol scaffold provides a mechanistically differentiated starting point unavailable with other positional isomers or dihydroxy analogs whose primary pharmacology is dopaminergic.
- [1] Cecere G, Galley G, Goergler A, et al. 6-Amino-5,6,7,8-tetrahydronaphthalen-2-yl or 3-aminochroman-7-yl derivatives as TAAR modulators. European Patent EP3174853B1, assigned to F. Hoffmann-La Roche AG, published 2018-12-12. View Source
- [2] van Vliet LA, Tepper PG, Dijkstra D, et al. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. Relevance of D2 agonist binding for determination of receptor subtype selectivity. Journal of Medicinal Chemistry. 1996;39(21):4233-4237. View Source
- [3] BindingDB BDBM50378363 (CHEMBL574656). Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET assay. EC50 > 1.00E+4 nM. View Source
- [4] Beart PM, Cook CJ, Cincotta M, de Vries DJ, Tepper P, Dijkstra D, Horn AS. Radioreceptor binding reveals the potencies of N,N-disubstituted 2-aminotetralins as D2 dopamine agonists. Naunyn-Schmiedeberg's Archives of Pharmacology. 1987;336(5):487-493. View Source
- [5] Bertin-Bioreagent. (±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (hydrobromide) (6,7-ADTN). CAT N°: 23866. EC50s = 3.5 and 0.65 μM in rat striatal and nucleus accumbens homogenates. View Source
